molecular formula C7H7ClF4N2 B2449950 5-(1,2,2,2-tetrafluoroethyl)pyridin-2-amine hydrochloride CAS No. 2375262-15-8

5-(1,2,2,2-tetrafluoroethyl)pyridin-2-amine hydrochloride

Cat. No.: B2449950
CAS No.: 2375262-15-8
M. Wt: 230.59
InChI Key: LNMORQLLIQGQLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1,2,2,2-tetrafluoroethyl)pyridin-2-amine hydrochloride is a chemical compound with the molecular formula C7H7ClF4N2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a tetrafluoroethyl group attached to the pyridine ring, which significantly influences its chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,2,2,2-tetrafluoroethyl)pyridin-2-amine hydrochloride typically involves the introduction of the tetrafluoroethyl group to the pyridine ring. One common method is the reaction of 2-aminopyridine with tetrafluoroethylene under specific conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(1,2,2,2-tetrafluoroethyl)pyridin-2-amine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

5-(1,2,2,2-tetrafluoroethyl)pyridin-2-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-(1,2,2,2-tetrafluoroethyl)pyridin-2-amine hydrochloride involves its interaction with specific molecular targets. The tetrafluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the tetrafluoroethyl group in this compound imparts unique chemical properties, such as increased lipophilicity and enhanced stability. These properties make it distinct from other pyridine derivatives and contribute to its specific applications in research and industry .

Properties

IUPAC Name

5-(1,2,2,2-tetrafluoroethyl)pyridin-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F4N2.ClH/c8-6(7(9,10)11)4-1-2-5(12)13-3-4;/h1-3,6H,(H2,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNMORQLLIQGQLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(C(F)(F)F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClF4N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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